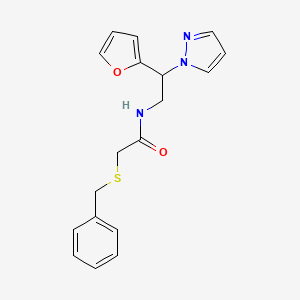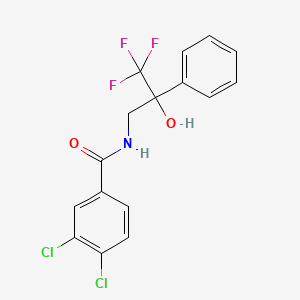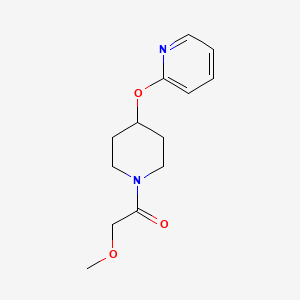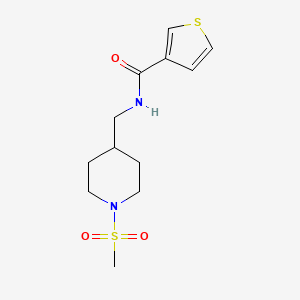![molecular formula C23H14F2N2OS2 B2545866 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1114632-06-2](/img/no-structure.png)
4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities. These compounds are characterized by a fused bicyclic structure consisting of a benzene ring joined to a quinazoline ring. The compound "4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" is a specific quinazolinone derivative that is likely to possess unique chemical and biological properties due to the presence of fluorine atoms and a thiazoloquinazolinone moiety.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step reactions, including the formation of the quinazolinone core, followed by various functionalization reactions. For instance, the synthesis of 2-(4-fluorophenyl)-quinazolin-4(3H)-one involved nuclear magnetic resonance and mass spectrometry for structure identification . Similarly, the synthesis of derivatives containing a 1,3,4-oxadiazole thioether moiety was achieved through a series of designed reactions, demonstrating the versatility of quinazolinone chemistry . The synthesis of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was reported using a sulfur arylation reaction . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the thiazoloquinazolinone structure.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using techniques such as Raman analysis, crystal structure determination, and Hirshfeld surface analysis. For example, the crystal structure of a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one derivative was determined, providing insights into its molecular geometry . Similarly, the crystal structure of a 2-benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was solved, revealing an orthorhombic system . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide information on potential reactive sites and interactions with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents led to the formation of various alkyl thio derivatives, demonstrating the reactivity of the sulfur atom in the quinazolinone ring . The synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives involved Michael addition reactions, showcasing the nucleophilic addition to α,β-unsaturated ketones . These reactions are indicative of the types of chemical transformations that the compound "4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding. The antimicrobial activity of quinazolinone derivatives, as seen in the synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines, suggests that these compounds could interact with biological targets through various mechanisms . The solubility, melting point, and stability of these compounds can be determined experimentally and are important for their practical applications in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Researchers have synthesized and evaluated derivatives similar to the specified compound for their antimicrobial properties. These derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as broad-spectrum antimicrobial agents. For instance, a series incorporating the thiazolidin-4-one moiety clubbed with quinazolinone demonstrated substantial antimicrobial effectiveness, suggesting a promising avenue for developing new antimicrobial drugs (A. Deep et al., 2013).
Anticancer Evaluation
Compounds related to 4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one have been assessed for their anticancer potential. Certain derivatives demonstrated significant anticancer activity against human colon cancer cell lines, surpassing the efficacy of standard treatments like 5-fluorouracil. This indicates the potential of these compounds in cancer therapy, particularly for colon cancer (A. Deep et al., 2013).
Antifungal Activity
Novel derivatives containing quinazolinone moieties have shown promising antifungal activities, with certain compounds exhibiting better efficacy than commercial fungicides against various fungi. This suggests their potential application in addressing fungal infections and diseases in agriculture and medicine (Boren Yan et al., 2016).
Anti-inflammatory and Analgesic Activities
Further exploration into derivatives of quinazolinone has revealed compounds with significant anti-inflammatory and analgesic activities. Such compounds could offer new pathways for the development of treatments for inflammatory conditions and pain management (Osarumwense Peter Osarodion, 2023).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
CAS RN |
1114632-06-2 |
|---|---|
Product Name |
4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Molecular Formula |
C23H14F2N2OS2 |
Molecular Weight |
436.49 |
IUPAC Name |
3-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14F2N2OS2/c24-16-7-3-5-14(11-16)13-26-21-20(15-6-4-8-17(25)12-15)30-23(29)27(21)19-10-2-1-9-18(19)22(26)28/h1-12H,13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)F)CC5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)


![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)



![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)